molecular formula C16H20N3NaO8S B14019098 (6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt

(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt

Cat. No.: B14019098
M. Wt: 437.4 g/mol
InChI Key: HZWLVUKHUSRPCG-OOARYINLSA-M
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Description

Cephalosporin C sodium salt is a derivative of cephalosporin C, a β-lactam antibiotic originally isolated from the fungus Acremonium chrysogenum. Cephalosporin C was first discovered in 1948 by Italian scientist Giuseppe Brotzu. It is known for its broad-spectrum antibacterial activity and resistance to penicillinase enzymes, making it a valuable compound in the treatment of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalosporin C sodium salt is synthesized through a series of chemical reactions starting from cephalosporin CThe reaction conditions typically involve the use of solvents such as water and ethanol, and the process is carried out under controlled temperature and pH conditions .

Industrial Production Methods: The industrial production of cephalosporin C sodium salt involves the fermentation of Acremonium chrysogenum. The fermentation process is optimized to maximize the yield of cephalosporin C, which is then purified and converted into its sodium salt form. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as preferred substrates .

Chemical Reactions Analysis

Types of Reactions: Cephalosporin C sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of cephalosporin C, which may have different antibacterial properties and pharmacokinetic profiles .

Scientific Research Applications

Cephalosporin C sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Cephalosporin C sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cephalosporin C sodium salt is similar to other β-lactam antibiotics, such as penicillin and other cephalosporins. it has unique properties that make it distinct:

Properties

Molecular Formula

C16H20N3NaO8S

Molecular Weight

437.4 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9-,11-,14-;/m1./s1

InChI Key

HZWLVUKHUSRPCG-OOARYINLSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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